molecular formula C8H12O B160346 Oct-2-ynal CAS No. 1846-68-0

Oct-2-ynal

Cat. No.: B160346
CAS No.: 1846-68-0
M. Wt: 124.18 g/mol
InChI Key: DUUGWLGPIZCNLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-2-ynal can be synthesized through several methods. One common approach involves the partial reduction of 2-octynoic acid. This process typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound. Another method involves the oxidation of 2-octyn-1-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of oct-2-yn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the dehydrogenation reaction. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Oct-2-ynal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to oct-2-ynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to oct-2-yn-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: this compound can participate in nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary alcohols.

    Cyclization: The compound can undergo cyclization reactions in the presence of catalysts like nickel (Ni) to form cyclic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Addition: Grignard reagents (RMgX)

    Cyclization: Nickel (Ni) catalysts

Major Products Formed

    Oxidation: Oct-2-ynoic acid

    Reduction: Oct-2-yn-1-ol

    Addition: Secondary alcohols

    Cyclization: Cyclic compounds

Scientific Research Applications

Oct-2-ynal has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: this compound is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of oct-2-ynal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group in this compound is highly reactive, allowing it to participate in nucleophilic addition reactions. The triple bond in the alkyne moiety also makes it susceptible to addition reactions with electrophiles. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.

Comparison with Similar Compounds

Oct-2-ynal can be compared with other alkyne aldehydes, such as hex-2-ynal and dec-2-ynal. While these compounds share similar structural features, this compound is unique due to its specific chain length and the position of the triple bond. This uniqueness influences its reactivity and the types of reactions it can undergo. For example, hex-2-ynal has a shorter carbon chain, which may affect its solubility and volatility compared to this compound. Similarly, dec-2-ynal has a longer carbon chain, which can impact its physical properties and reactivity.

List of Similar Compounds

  • Hex-2-ynal
  • Dec-2-ynal
  • 2-Butynal
  • 3-Hexynal

Properties

IUPAC Name

oct-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGWLGPIZCNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171593
Record name Oct-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-68-0
Record name 2-Octynal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-2-ynal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-2-ynal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Octynal used in the synthesis of complex molecules?

A1: 2-Octynal serves as a valuable building block in the synthesis of more complex molecules. One example is its use in the production of chirally labeled linoleic acid isomers. A study by [] demonstrates the conversion of 2-Octynal to (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then serves as a precursor for synthesizing both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation.

Q2: Can you elaborate on the role of 2-Octynal in the synthesis of tetrasubstituted phenols?

A2: 2-Octynal participates in a Michael addition-aldol cyclization sequence to efficiently produce tetrasubstituted phenols []. Reacting the sodium salt of dimethyl 1,3-acetonedicarboxylate with 2-Octynal under mild conditions in THF yields dimethyl 2-hydroxy-4-pentylbenzene-1,3-dicarboxylate. This method provides a convenient one-pot synthesis route for this class of compounds, highlighting the versatility of 2-Octynal as a reagent.

Q3: Are there examples of 2-Octynal being used in the synthesis of natural products?

A3: Yes, 2-Octynal plays a key role in the enantioselective synthesis of (R)-(-)-argentilactone, a natural product []. The process involves an asymmetric allylboration of 2-Octynal with (+)-B-allyldiisopinocampheylborane, followed by stereoselective hydrogenation and conversion to the corresponding acrylic ester. A ring-closing metathesis reaction using Grubbs' catalyst then furnishes the target molecule. This synthesis highlights the utility of 2-Octynal in constructing complex natural products with high stereoselectivity.

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